Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C9H8F3NO4 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₈F₃NO₄
- Molecular Weight : 251.16 g/mol
- Melting Point : 217-219 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate biochemical pathways effectively. This compound has been investigated for its potential as an enzyme inhibitor or activator, influencing metabolic processes through binding to active sites on enzymes .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 12.5 μg/mL |
Pseudomonas aeruginosa | 6.25 μg/mL |
These results indicate that the compound possesses significant antibacterial activity comparable to standard antibiotics such as Amoxicillin .
Antiviral Activity
Research has indicated that derivatives of nicotinic acid compounds, including this compound, may act as inhibitors of viral replication. Specifically, compounds based on this scaffold have been shown to inhibit HIV-1 replication in cell-based assays with a selectivity index greater than 10 .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Viral Inhibition Assay :
Another study focused on the antiviral properties of related compounds and found that derivatives exhibited significant inhibition of HIV-1 reverse transcriptase activity. This suggests that this compound may share similar mechanisms of action against viral targets .
Safety and Toxicological Profile
While the compound shows promising biological activity, safety assessments are crucial. Safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified under acute toxicity category 4 for oral ingestion . Therefore, appropriate handling precautions should be taken during research and application.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFXWQKMVHMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716468 | |
Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947144-28-7 | |
Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.